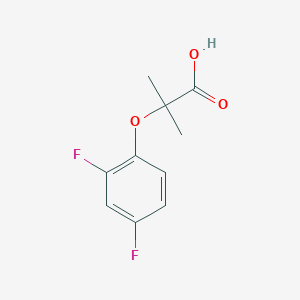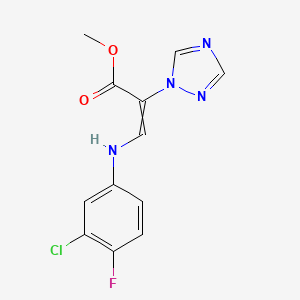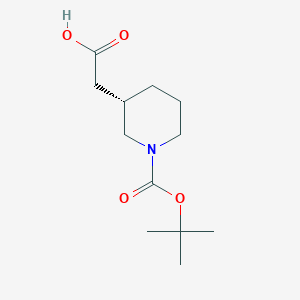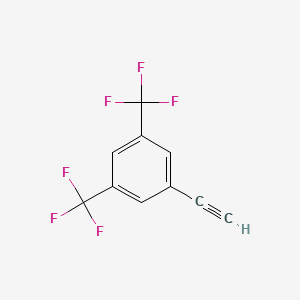
2-(2,4-二氟苯氧基)-2-甲基丙酸
描述
“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is an organic compound with the molecular formula C9H8F2O31. It has a molecular weight of 202.161. It is a solid at room temperature1.
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)3. The canonical SMILES representation is C1=CC(=C(C=C1F)F)OCC(=O)O3.
Physical And Chemical Properties Analysis
“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” has a molecular weight of 188.13 g/mol3. It has a XLogP3 value of 1.5, indicating its lipophilicity3. It has one hydrogen bond donor and five hydrogen bond acceptors3. Its exact mass and monoisotopic mass are 188.02850037 g/mol3. The topological polar surface area is 46.5 Ų3.
科学研究应用
1. Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Application Summary : 2,4-D is a non-biodegradable organochlorine pesticide that has caused severe water contamination due to its increased use in recent decades . Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
- Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .
- Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high, and photocatalysis is more expensive with a separation treatment used to recover the catalyst in the solution .
2. Fluorescent Detection of 2,4-D in Food Samples
- Application Summary : A new fluorescent assay for 2,4-D is developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets .
- Methods of Application : Ascorbic acid 2-phosphate (AAP) is hydrolyzed by alkaline phosphatase (ALP) to produce ascorbic acid (AA), which reduces MnO2 nanosheets into Mn2+, so the quenched fluorescence recovers . Additionally, 2,4-D can inhibit the catalytic activity of ALP .
- Results or Outcomes : Under the optimum conditions, this assay displays a wide linear range of 2,4-D from 1 to 150,000 ng/mL with a limit of detection of 0.36 ng/mL . This method is successfully used to measure 2,4-D in rice, millet, and cucumber samples with satisfactory recoveries .
3. Multicomponent Crystals of 2,4-D
- Application Summary : New multicomponent crystals of 2,4-D have been discovered to modify its physicochemical properties .
- Methods of Application : A combined virtual and experimental cocrystal screening was used. In the virtual screening step, candidate compounds (coformers) satisfying both criteria of conductor-like screening model for real solvents (COSMO-RS) and molecular complementarity (MC) analysis were screened out .
- Results or Outcomes : Six new multicomponent crystals of 2,4-D were synthesized and characterized. Their aqueous solubility and accelerated stability were also investigated .
4. Plant Growth Regulator
- Application Summary : 2,4-D is a synthetic auxin, which finds application as a plant growth regulator .
- Methods of Application : It is used as a supplement in plant cell culture media .
- Results or Outcomes : It is used to increase latex output of old rubber trees .
5. Adsorption of 2,4-D from Water
- Application Summary : Research has been conducted on the adsorption of 2,4-D from water .
- Methods of Application : The study involves the use of Fe3O4-UiO-66-NH2 obtained in a simple green way .
- Results or Outcomes : The results of this research are not detailed in the search results .
6. Herbicide and Plant Growth Regulator
- Application Summary : 2,4-D is an herbicide and plant growth regulator that is widely applied in crop production .
- Methods of Application : It is used directly on crops to control the growth of weeds .
- Results or Outcomes : The application of 2,4-D results in the effective control of weed growth, thereby improving crop yield .
安全和危害
The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes5.
未来方向
The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides4, suggesting potential future applications in this area.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNNYIKQOANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364165 | |
| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
CAS RN |
667413-00-5 | |
| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










